molecular formula C13H12FN5O B3800670 2-[[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-methylpyrazol-3-amine

2-[[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-methylpyrazol-3-amine

Cat. No.: B3800670
M. Wt: 273.27 g/mol
InChI Key: ZRUYKUZVOMTFSH-UHFFFAOYSA-N
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Description

2-[[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-methylpyrazol-3-amine is a heterocyclic compound that contains both oxadiazole and pyrazole rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the fluorophenyl group adds to its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-methylpyrazol-3-amine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by cyclization of a suitable precursor, such as a 1,3-diketone, with hydrazine.

    Final Coupling: The oxadiazole and pyrazole moieties are coupled together using a suitable linker, often under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

2-[[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-methylpyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Material Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-methylpyrazol-3-amine involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the oxadiazole and pyrazole rings contribute to the compound’s overall stability and reactivity. The exact pathways and targets can vary depending on the specific application, but often involve inhibition of key enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-methylpyrazol-3-amine
  • 2-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-methylpyrazol-3-amine
  • 2-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-methylpyrazol-3-amine

Uniqueness

The presence of the fluorophenyl group in 2-[[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-methylpyrazol-3-amine imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to biological targets. These features distinguish it from other similar compounds and make it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c1-8-5-11(15)19(17-8)7-12-16-13(18-20-12)9-3-2-4-10(14)6-9/h2-6H,7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUYKUZVOMTFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=NC(=NO2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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